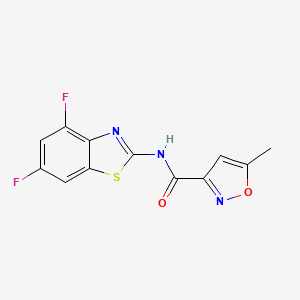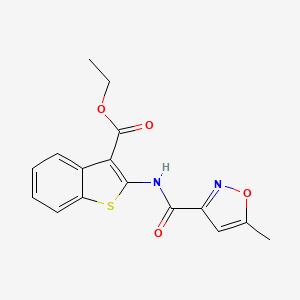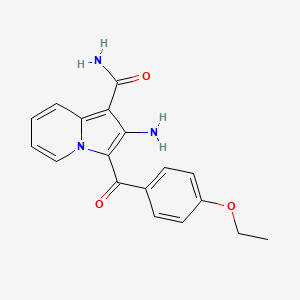![molecular formula C16H15NO3S B6501918 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide CAS No. 1351598-87-2](/img/structure/B6501918.png)
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiopropamine, for example, is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
Thiophene easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .
Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Applications De Recherche Scientifique
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in the medical field. Studies have shown that this compound has anti-tumor, anti-inflammatory, and neuroprotective properties. It has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer. It has also been found to reduce inflammation and oxidative stress in the body. In addition, this compound has been found to protect neurons from damage caused by oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and spread of cancer cells. It has also been found to inhibit the expression of certain inflammatory cytokines, such as TNF-α and IL-1β. In addition, this compound has been found to increase the production of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects on the body. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage caused by oxidative stress. In addition, this compound has been found to reduce levels of cholesterol and triglycerides in the blood. It has also been found to increase levels of HDL (good) cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has a relatively low melting point. In addition, it has been found to be relatively stable in solution. However, there are also some limitations to using this compound in lab experiments. It is not soluble in water, and it has a relatively low solubility in organic solvents.
Orientations Futures
There are a number of potential future directions for N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide research. One potential direction is to further investigate the anti-tumor and anti-inflammatory properties of this compound. Studies could also be conducted to investigate the potential therapeutic applications of this compound in the treatment of cancer, inflammation, and neurological disorders. In addition, further studies could be conducted to investigate the biochemical and physiological effects of this compound on the body. Finally, studies could be conducted to investigate the potential toxicity of this compound, as well as its potential for drug interactions.
Méthodes De Synthèse
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide can be synthesized using a variety of methods. One method involves the condensation of 2-hydroxy-2-(thiophen-2-yl)propyl amine with 1-benzofuran-2-carboxylic acid. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, at a temperature of 80-90°C. The reaction produces a white solid product with a melting point of 126-128°C.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-16(19,14-7-4-8-21-14)10-17-15(18)13-9-11-5-2-3-6-12(11)20-13/h2-9,19H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUWDNMTZOLYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6501844.png)
![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B6501851.png)
![6-ethyl 3-methyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B6501856.png)




![N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6501902.png)
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B6501904.png)
![2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501924.png)

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B6501943.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501948.png)